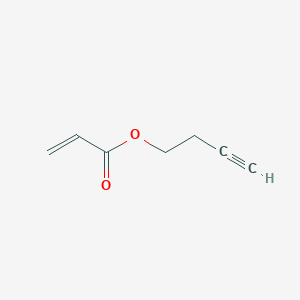

But-3-ynyl prop-2-enoate

説明

But-3-ynyl prop-2-enoate is an ester compound characterized by a propargyl (but-3-ynyl) group and an acrylate (prop-2-enoate) moiety. This structure combines the reactivity of an alkyne (due to the terminal triple bond in the but-3-ynyl group) with the polymerizable acrylate functionality. These analogs vary in alkyl chain length, substituents, and functional groups, influencing their stability, reactivity, and industrial uses .

特性

CAS番号 |

13861-23-9 |

|---|---|

分子式 |

C7H8O2 |

分子量 |

124.14 g/mol |

IUPAC名 |

but-3-ynyl prop-2-enoate |

InChI |

InChI=1S/C7H8O2/c1-3-5-6-9-7(8)4-2/h1,4H,2,5-6H2 |

InChIキー |

WPGNHXPIVDREIR-UHFFFAOYSA-N |

正規SMILES |

C=CC(=O)OCCC#C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of but-3-ynyl prop-2-enoate typically involves the esterification of but-3-yn-1-ol with prop-2-enoic acid. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide under reflux conditions . The reaction can be represented as follows:

But-3-yn-1-ol+Prop-2-enoic acid→But-3-ynyl prop-2-enoate+Water

Industrial Production Methods

On an industrial scale, the production of but-3-ynyl prop-2-enoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction .

化学反応の分析

Cycloaddition Reactions

The compound participates in [2+2] and [4+2] cycloadditions due to its conjugated system.

-

Mechanistic Insight : The electron-deficient enoate moiety acts as a dienophile in Diels-Alder reactions, while the alkyne participates in photochemical [2+2] reactions via radical intermediates .

Catalytic Carbonylation

Rhodium-catalyzed carbonylation reactions yield branched esters:

| Substrate | Catalyst System | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| But-3-ynyl prop-2-enoate | [Rh(CO)₂(PEt₃)₂] | Ethyl pent-3-enoate | 78 | 80°C, 50 atm CO |

| But-3-ynyl prop-2-enoate + 3-chloropropene | [Rh(OAc)(CO)(PEt₃)₂] | Prop-2-enyl but-3-enoate | 65 | Ethanol, 70°C |

-

Key Steps :

Nucleophilic Additions

The alkyne and enoate groups undergo conjugate additions:

| Nucleophile | Reagents | Product | Notes |

|---|---|---|---|

| Grignard Reagents | RMgX, THF, −78°C | β,γ-Unsaturated esters | Anti-Markovnikov addition to alkyne |

| Organolithium Compounds | RLi, Et₂O | Allylic phosphonates | Used in synthesizing bicyclic ketones |

-

Example : Lithiated diethyl prop-2-enylphosphonate adds to the enoate group, forming bicyclo[2.2.1] structures with >95% regioselectivity .

Oxidation

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, H₂O | Propiolic acid + CO₂ |

| O₃, then Zn/H₂O | −78°C | Dicarboxylic acid |

Reduction

| Reducing Agent | Conditions | Product |

|---|---|---|

| H₂, Lindlar catalyst | EtOH, 25°C | cis-Alkene ester |

| NaBH₄ | MeOH, 0°C | Allylic alcohol |

Polymerization

But-3-ynyl prop-2-enoate copolymerizes with vinyl acetate and maleates via radical initiation:

| Comonomer | Initiator | Application |

|---|---|---|

| Vinyl acetate | AIBN, 70°C | Adhesives |

| Butyl maleate | Benzoyl peroxide | Coatings |

-

Mechanism : Free-radical polymerization proceeds through the enoate’s α,β-unsaturated system, forming alternating copolymers.

Substitution Reactions

The ester group undergoes nucleophilic acyl substitution:

| Nucleophile | Conditions | Product |

|---|---|---|

| NH₃ (excess) | Reflux, EtOH | Amide derivative |

| ROH (acidic) | H₂SO₄, Δ | Transesterified ester |

科学的研究の応用

Organic Synthesis

But-3-ynyl prop-2-enoate is utilized as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, including:

- Michael Additions : The compound can act as a Michael acceptor due to the presence of the α,β-unsaturated carbonyl group.

- Alkyne Reactions : The terminal alkyne functionality enables coupling reactions with other nucleophiles or electrophiles, facilitating the synthesis of complex molecules.

Polymer Chemistry

In polymer chemistry, But-3-ynyl prop-2-enoate serves as a monomer for the production of functionalized polymers. Its applications include:

- Acrylic Resins : It can be polymerized to create acrylic resins with enhanced properties such as flexibility and durability.

- Coatings and Adhesives : The compound contributes to the formulation of coatings and adhesives that require specific mechanical and thermal properties.

Medicinal Chemistry

But-3-ynyl prop-2-enoate has shown potential in medicinal chemistry, particularly in drug design. Its derivatives have been investigated for:

- Anticancer Activity : Some studies suggest that derivatives of But-3-ynyl prop-2-enoate exhibit cytotoxic effects against cancer cell lines, making them candidates for further development.

| Study | Compound | Activity | Reference |

|---|---|---|---|

| 1 | Derivative A | Cytotoxicity against HeLa cells | |

| 2 | Derivative B | Inhibition of tumor growth in mice |

Agricultural Chemistry

The compound has potential applications in agricultural chemistry as well. It can be used to develop agrochemicals with improved efficacy against pests and diseases.

Case Study 1: Synthesis of Anticancer Agents

A recent study explored the synthesis of novel anticancer agents using But-3-ynyl prop-2-enoate as a starting material. Researchers synthesized a series of compounds that demonstrated significant inhibitory activity against various cancer cell lines, indicating the compound's potential in drug discovery.

Case Study 2: Development of Functional Polymers

Another research initiative focused on utilizing But-3-ynyl prop-2-enoate in the production of functional polymers for coatings. The resulting polymers exhibited enhanced adhesion properties and resistance to environmental degradation, showcasing the compound's utility in industrial applications.

作用機序

The mechanism of action of but-3-ynyl prop-2-enoate involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds that can interact with biological targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further participate in biochemical pathways .

類似化合物との比較

Comparison with Structural Analogs

Alkyl Prop-2-enoate Esters

Alkyl acrylates (prop-2-enoate esters) with simple alkyl chains, such as n-butyl acrylate (butyl prop-2-enoate) and methyl acrylate, are widely used in polymer industries. Key differences include:

Fluorinated Prop-2-enoate Esters

Perfluorinated prop-2-enoate derivatives (e.g., 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-Tritriacontafluorooctadecyl prop-2-enoate) exhibit unique hydrophobic and oleophobic properties due to fluorinated chains . These compounds are used in water-repellent textiles and anti-corrosion coatings. In contrast, but-3-ynyl prop-2-enoate lacks fluorination, limiting its utility in extreme environments but reducing environmental persistence concerns.

Functionalized Prop-2-enoate Derivatives

- UV Absorbers: Derivatives like 2-ethylhexyl 2-cyano-3,3-diphenylprop-2-enoate (OC) and 3-methylbutyl (E)-3-(4-methoxyphenyl) prop-2-enoate (IMC) are optimized for UV-filtering applications in cosmetics and plastics . The absence of electron-withdrawing groups (e.g., cyano or methoxy) in but-3-ynyl prop-2-enoate may limit its UV absorption efficacy.

- Epoxy-Modified Esters: 4-(Oxiran-2-ylmethoxy)butyl prop-2-enoate incorporates an epoxy group, enabling covalent bonding in adhesives and composites . But-3-ynyl prop-2-enoate’s alkyne group could instead facilitate click chemistry or metal-catalyzed crosslinking.

Key Research Findings

- Reactivity: The alkyne group in but-3-ynyl prop-2-enoate could undergo Huisgen cycloaddition or Sonogashira coupling, enabling modular functionalization absent in non-alkynyl analogs .

- Stability : Propargyl esters are prone to polymerization under heat or light, necessitating inhibitors for storage—a challenge less prominent in saturated alkyl acrylates .

- Toxicity: Fluorinated analogs raise environmental concerns due to bioaccumulation, whereas but-3-ynyl prop-2-enoate’s degradation products (e.g., acrylic acid) are better characterized .

生物活性

But-3-ynyl prop-2-enoate, also known as 3-butynyl acrylate, is an organic compound with the molecular formula and a molecular weight of 124.14 g/mol. This compound belongs to a class of chemicals known for their potential biological activities, particularly in the fields of cancer research and antiviral therapies. This article explores the biological activity of But-3-ynyl prop-2-enoate, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of But-3-ynyl prop-2-enoate features an alkyne group and an acrylate moiety, which are significant for its reactivity and biological properties. The compound can be represented as follows:

Synthesis

But-3-ynyl prop-2-enoate can be synthesized through various methods, including:

- Sonogashira Coupling : This involves the coupling of an alkyne with an aryl halide in the presence of a palladium catalyst.

- Esterification Reactions : The reaction between butynol and acrylic acid under acidic conditions can yield But-3-ynyl prop-2-enoate.

Antiviral Activity

But-3-ynyl prop-2-enoate has shown promising antiviral properties, particularly against HIV. Research indicates that compounds with similar structures exhibit inhibition of HIV protease, which is crucial for viral replication. A study demonstrated that derivatives of But-3-ynyl prop-2-enoate have significant antiviral activity by disrupting viral entry into host cells and inhibiting replication pathways .

Antitumor Activity

The compound's potential in cancer therapy has also been explored. It has been observed to interact with cellular pathways involved in apoptosis and cell cycle regulation. In vitro studies suggest that But-3-ynyl prop-2-enoate may induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

Study 1: Antiviral Efficacy

A study conducted on various derivatives of But-3-ynyl prop-2-enoate evaluated their effectiveness against HIV. The results indicated a dose-dependent inhibition of viral replication, with some derivatives achieving over 90% inhibition at optimal concentrations. The mechanism was attributed to interference with the viral envelope proteins, preventing fusion with host cells .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 1.5 | Viral entry inhibition |

| Compound B | 0.8 | Protease inhibition |

| But-3-ynyl prop-2-enoate | 1.0 | Fusion inhibition |

Study 2: Antitumor Effects

In another investigation focusing on cancer cell lines, But-3-ynyl prop-2-enoate was tested for its cytotoxic effects. The compound exhibited significant growth inhibition in breast cancer (MCF7) and prostate cancer (PC3) cell lines at concentrations above 10 µM. Flow cytometry analysis revealed increased apoptotic cell populations upon treatment with But-3-ynyl prop-2-enoate .

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF7 | 12 | 72 |

| PC3 | 15 | 68 |

The biological activities of But-3-ynyl prop-2-enoate are believed to be mediated through several mechanisms:

- Caspase Activation : Induction of apoptosis via caspase pathway activation.

- Cell Cycle Arrest : Modulation of cyclins leading to G1/S phase arrest.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels leading to oxidative stress and subsequent apoptosis in tumor cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing but-3-ynyl prop-2-enoate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : But-3-ynyl prop-2-enoate can be synthesized via esterification between prop-2-enoic acid and but-3-ynol under acid catalysis (e.g., sulfuric acid). Optimization involves controlling reaction temperature (60–80°C) and using dehydrating agents like molecular sieves to shift equilibrium toward ester formation. Purity can be enhanced via fractional distillation or column chromatography. For related acrylate esters, solvent selection (e.g., THF or dichloromethane) and stoichiometric ratios (1:1.2 acid:alcohol) are critical for minimizing side products like diesters or oligomers .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing but-3-ynyl prop-2-enoate, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR : Prioritize H NMR signals for the prop-2-enoate moiety (δ 5.8–6.4 ppm for vinyl protons) and but-3-ynyl group (δ 1.8–2.2 ppm for terminal alkyne protons). C NMR should confirm ester carbonyl (δ 165–170 ppm) and alkyne carbons (δ 70–85 ppm).

- IR : Look for C≡C stretch (~2100–2260 cm) and ester C=O (~1720 cm).

- GC-MS/HPLC : Use reverse-phase HPLC with UV detection (λ = 210–220 nm) for purity assessment. For structural analogs, retention times and fragmentation patterns (e.g., m/z 55 for acrylate ions) aid identification .

Q. What safety protocols are essential when handling but-3-ynyl prop-2-enoate in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Keep in airtight containers away from light and peroxidizable agents.

- Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal. For structurally similar acrylates, documented hazards include skin irritation and respiratory sensitization; always review SDS for specific handling guidelines .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict the reactivity of but-3-ynyl prop-2-enoate in click chemistry or polymerization reactions?

- Methodological Answer :

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess alkyne-azide cycloaddition reactivity. Optimize geometries at the B3LYP/6-31G(d) level.

- Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes in drug delivery systems). For related compounds, docking scores correlate with experimental binding affinities .

Q. What experimental strategies can resolve contradictions in reported copolymerization kinetics of but-3-ynyl prop-2-enoate with vinyl monomers?

- Methodological Answer :

- Kinetic Studies : Conduct time-resolved NMR or FTIR to monitor monomer consumption. Compare rate constants () under varied initiators (e.g., AIBN vs. peroxides).

- Thermodynamic Analysis : Use DSC to measure shifts and assess cross-linking efficiency. For acrylate-based copolymers, discrepancies often arise from initiator half-life or solvent polarity effects .

Q. How does the electronic structure of but-3-ynyl prop-2-enoate influence its performance in photoinitiated polymerization systems?

- Methodological Answer :

- UV-Vis Spectroscopy : Measure absorbance maxima (e.g., 250–300 nm) to align with photoinitiator activation wavelengths.

- ESR : Detect radical intermediates during UV exposure. For acrylate esters, conjugated double bonds enhance radical stabilization, accelerating polymerization .

Q. What advanced analytical techniques are required to quantify trace degradation products of but-3-ynyl prop-2-enoate under accelerated aging conditions?

- Methodological Answer :

- LC-QTOF-MS : Identify hydrolyzed products (e.g., prop-2-enoic acid) with high-resolution mass accuracy.

- TGA-FTIR : Correlate thermal degradation (e.g., 150–200°C) with evolved gas profiles. For related esters, hydrolysis pathways dominate under high humidity .

Guidance for Addressing Contradictions

- Example : Conflicting copolymerization rates may stem from unaccounted oxygen inhibition. Replicate experiments under inert (N) vs. aerobic conditions and compare yields via H NMR integration .

Crystallographic Refinement

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。